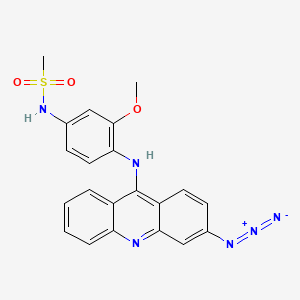

3-Azidoamsacrine

Description

Contextualization of 3-Azidoamsacrine within the Amsacrine (B1665488) Analogue Landscape

Amsacrine, a 9-anilinoacridine (B1211779) derivative, was a pioneering anticancer drug that demonstrated significant activity against acute lymphoblastic leukemia. mdpi.com Its discovery spurred the development of numerous analogues with the goal of improving its therapeutic index and expanding its activity against solid tumors. mdpi.comencyclopedia.pub Among these, 3-Azidoamsacrine emerged as a compound of interest. It was synthesized as part of a broader investigation into the structure-activity relationships of amsacrine derivatives. epdf.pub

The development of amsacrine analogues has been a focused effort to enhance anticancer efficacy. For instance, the analogue CI-921 showed a superior spectrum and degree of activity against various murine tumor models compared to amsacrine. oup.compsu.edunih.gov Other research has focused on creating acridine-based compounds that act as catalytic inhibitors of topoisomerase II, rather than poisons, to potentially reduce the risk of secondary malignancies. nih.goviiarjournals.org The exploration of different substituents on the acridine (B1665455) ring has been a key strategy in this endeavor. mdpi.comcrimsonpublishers.com 3-Azidoamsacrine, with its azido (B1232118) group at the 3-position, represents a specific modification designed to probe the drug-DNA and drug-enzyme interactions. epdf.pubnih.gov

Historical Trajectories and Evolution of DNA-Intercalating Agents in Molecular Oncology Research

The journey of DNA-intercalating agents in cancer therapy began with the groundbreaking discovery by Leonard Lerman in 1961 that certain polycyclic aromatic molecules could insert themselves between the base pairs of DNA. acs.orgnih.gov This finding provided a molecular basis for the cytotoxic effects of these compounds, which were observed to inhibit DNA replication and transcription in rapidly dividing cancer cells. acs.orgresearchgate.net

Initially, the focus was on understanding the DNA binding properties of these agents, with the belief that stronger binding equated to higher cytotoxic activity. usp.br However, it later became evident that DNA intercalation was often a prerequisite for a more specific mechanism of action: the poisoning of topoisomerase enzymes. mdpi.comacs.org Amsacrine was a landmark compound in this regard, being the first drug demonstrated to function as a topoisomerase II poison. acs.org This discovery shifted the paradigm of research towards understanding the intricate interactions within the ternary complex formed by the drug, DNA, and the topoisomerase enzyme. acs.orgnih.gov The evolution of these agents has seen a move from simple intercalators to sophisticated molecules designed to selectively target topoisomerase enzymes, and even to bis-intercalators with enhanced DNA binding affinity. nih.gov

Rationale for Investigating Photoactivatable Chemical Probes in Mechanistic Biology

Photoactivatable chemical probes are powerful tools in mechanistic biology, offering precise spatiotemporal control over the activation of a molecule's function. wikipedia.orgresearchgate.net These probes, often referred to as "caged" compounds, remain inert until triggered by a specific wavelength of light. wikipedia.org This light-induced activation allows researchers to study dynamic cellular processes with high resolution, overcoming the limitations of conventional probes that are constitutively active. researchgate.netunistra.fr

The core principle involves modifying a molecule of interest with a photolabile protecting group that renders it inactive. wikipedia.org Upon illumination, this group is cleaved, releasing the active molecule at a desired time and location within a cell or even a living organism. wikipedia.orgroyalsociety.org This approach is invaluable for dissecting complex biological pathways and identifying the specific molecular targets of a drug. portlandpress.com

In the context of DNA-intercalating agents, photoactivatable probes like 3-Azidoamsacrine are particularly useful. The azido group in 3-Azidoamsacrine can be photochemically activated to form a highly reactive nitrene intermediate, which can then covalently cross-link to its binding site on DNA or the topoisomerase enzyme. nih.govnih.gov This photoaffinity labeling allows for the precise identification of the drug's binding partners and the mapping of its interaction sites at the molecular level, providing crucial insights into its mechanism of action. nih.govnih.govenamine.net

Research Findings on 3-Azidoamsacrine

Studies on 3-Azidoamsacrine have revealed important details about its properties and interactions.

Photochemical and Physical Properties

Research has shown that the UV spectral behavior of 3-Azidoamsacrine is very similar to its parent compound, amsacrine, indicating that the addition of the azido group does not significantly alter its fundamental DNA binding characteristics. nih.gov This similarity supports its use as a reliable photoaffinity labeling agent for studying the interactions of amsacrine. nih.gov

Biological Activity

In terms of its biological effects, 3-Azidoamsacrine has been shown to be cytotoxic. nih.gov When activated by light, it becomes toxic to V79 mammalian cells. nih.gov In L5178Y cells, 3-Azidoamsacrine is both toxic and mutagenic, with or without light activation, similar to amsacrine. nih.gov

Interaction with DNA and Topoisomerase II

The primary utility of 3-Azidoamsacrine lies in its ability to probe the interactions within the topoisomerase II-DNA cleavage complex. nih.gov Upon photoactivation, 3-Azidoamsacrine covalently attaches to the DNA substrate, but only when the topoisomerase enzyme is present. nih.gov This demonstrates that the enzyme either creates or stabilizes a preferential binding site for the inhibitor. nih.gov

Further investigation revealed that 3-Azidoamsacrine forms adducts with guanine (B1146940) (G) and adenine (B156593) (A) bases in the DNA. nih.gov The sites of this covalent attachment are immediately adjacent to the phosphodiester bonds that are cleaved by the topoisomerase II enzyme. nih.gov This precise localization of the inhibitor at the sites of DNA cleavage provides a detailed picture of how amsacrine and its analogues poison the enzyme. nih.gov The covalent binding of light-activated 3-Azidoamsacrine to DNA results in the inhibition of cleavage by several restriction endonucleases. nih.gov

| Property | Finding | Citation |

| UV Spectral Behavior | Similar to amsacrine, supporting its use as a photoaffinity label. | nih.gov |

| Cytotoxicity (V79 cells) | Toxic upon light activation. | nih.gov |

| Cytotoxicity & Mutagenicity (L5178Y cells) | Toxic and mutagenic with and without light activation. | nih.gov |

| Covalent Attachment to DNA | Occurs only in the presence of topoisomerase II upon photoactivation. | nih.gov |

| DNA Adduct Formation | Forms adducts with guanine (G) and adenine (A) bases. | nih.gov |

| Location of Covalent Attachment | Immediately adjacent to the topoisomerase II cleavage sites. | nih.gov |

| Effect on Restriction Endonucleases | Light-activated 3-Azidoamsacrine inhibits cleavage by several endonucleases. | nih.gov |

Structure

3D Structure

Properties

CAS No. |

80266-02-0 |

|---|---|

Molecular Formula |

C21H18N6O3S |

Molecular Weight |

434.5 g/mol |

IUPAC Name |

N-[4-[(3-azidoacridin-9-yl)amino]-3-methoxyphenyl]methanesulfonamide |

InChI |

InChI=1S/C21H18N6O3S/c1-30-20-12-14(26-31(2,28)29)8-10-18(20)24-21-15-5-3-4-6-17(15)23-19-11-13(25-27-22)7-9-16(19)21/h3-12,26H,1-2H3,(H,23,24) |

InChI Key |

JAHUHVVHFLBQSP-UHFFFAOYSA-N |

SMILES |

COC1=C(C=CC(=C1)NS(=O)(=O)C)NC2=C3C=CC(=CC3=NC4=CC=CC=C42)N=[N+]=[N-] |

Canonical SMILES |

COC1=C(C=CC(=C1)NS(=O)(=O)C)NC2=C3C=CC(=CC3=NC4=CC=CC=C42)N=[N+]=[N-] |

Other CAS No. |

80266-02-0 |

Synonyms |

3-azido-AMSA 3-azidoamsacrine N-(4-((3-azido-9-acridinyl)amino)-3-methoxyphenyl)methanesulfonamide |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization Strategies for 3 Azidoamsacrine and Its Analogues

Chemical Synthesis Pathways for the Azido (B1232118) Functionality Integration

The synthesis of 3-azidoamsacrine is a critical process for creating a photoaffinity labeling agent based on the amsacrine (B1665488) scaffold. nih.govvanderbilt.edupurdue.eduresearch-solution.com The primary goal is to introduce a photoreactive azido (-N₃) group onto the acridine (B1665455) ring, typically at the 3-position. This transformation allows the molecule to form covalent bonds with its biological targets upon photoirradiation. nih.gov

A common synthetic route involves the use of a 3-nitroacridine (B3047595) precursor. The nitro group serves as a suitable leaving group for nucleophilic aromatic substitution with an azide (B81097) source, such as sodium azide. Research has shown that azido substitution at the 2- or 3-position of the acridine ring results in compounds that are active frameshift mutagens, and this activity is enhanced by photoirradiation. nih.gov

One reported synthesis of azido analogues of amsacrine involved the creation of 3,6-diazidoacridine (B14614686) derivatives. However, these di-substituted analogues were found to be less mutagenic, and light activation led to a toxic but only weakly mutagenic product. nih.gov The synthesis of 3-azidoamsacrine itself was pursued due to the promising antitumor activity observed in related 3-substituted analogues. epdf.pub It was found that 3-azidoamsacrine exhibited a similar spectrum of antitumor activity to the parent compound, amsacrine, suggesting that the azido group can act as a bioisostere for other functionalities, like the triazeno group. epdf.pub

The general synthetic pathway can be summarized in the following steps:

Preparation of a substituted 9-chloroacridine (B74977): This often starts with the cyclization of a diphenylamine (B1679370) derivative using a dehydrating agent like phosphorus oxychloride (POCl₃) to form the tricyclic acridine system. rsc.org

Introduction of the azido group: A nitro group at the 3-position of the 9-chloroacridine can be displaced by an azide ion (from sodium azide, for example) in a nucleophilic aromatic substitution reaction. epdf.pub

Coupling with the anilino side chain: The final step is the reaction of the 3-azido-9-chloroacridine intermediate with the appropriate anilino side chain, such as N-(4-amino-3-methoxyphenyl)methanesulfonamide, to yield 3-azidoamsacrine. nih.govnih.gov

This strategic placement of the azido group provides a powerful tool for investigating the molecular interactions of amsacrine. nih.gov

Design Principles for Photoaffinity Labels in Chemical Biology

Photoaffinity labeling (PAL) is a technique used to identify and characterize the binding partners of a molecule of interest within a complex biological environment. nih.govresearchgate.net The design of an effective photoaffinity probe, such as 3-azidoamsacrine, adheres to several key principles:

Photoreactive Group: The probe must contain a functional group that is stable in the dark but becomes highly reactive upon exposure to light. researchgate.netjst.go.jp Aryl azides are commonly used for this purpose. jst.go.jpnih.gov Upon photolysis, they form a highly reactive nitrene intermediate that can form covalent bonds with nearby molecules, effectively "tagging" the binding site. nih.gov The light used for activation should ideally not damage the biological molecules being studied. nih.gov

High-Affinity Recognition: The probe must retain a strong and specific binding affinity for its biological target. nih.gov For amsacrine analogues, the primary target is often DNA topoisomerase II. encyclopedia.pubmdpi.com The structural modifications to introduce the photoreactive group should not significantly disrupt the parent molecule's interaction with its target.

Chemical Stability: The photoaffinity label must be stable under experimental conditions before photoactivation to ensure that binding to the target can occur. jst.go.jp

Reporter Tag: For easy detection and isolation of the labeled biomolecule, a reporter tag is often included in the probe's structure. nih.gov This can be a biotin (B1667282) molecule for affinity purification, a fluorescent dye for imaging, or a radioisotope for sensitive detection. nih.govresearchgate.net

The design of 3-azidoamsacrine aligns with these principles, with the azido group serving as the photoreactive moiety and the amsacrine scaffold providing the binding affinity for its target. nih.govepdf.pub

Synthesis of Amsacrine Analogues with Modified Anilino or Acridine Moieties

The development of amsacrine analogues with modifications to the anilino side chain or the acridine ring is a major focus of medicinal chemistry research. nih.govnih.govnih.gov These modifications are aimed at improving the drug's properties, such as efficacy, selectivity, and overcoming drug resistance. nih.govpharmacyjournal.net

Modifications of the Anilino Moiety: The anilino side chain of amsacrine is crucial for its interaction with topoisomerase II. nih.govfrontiersin.org Researchers have synthesized numerous analogues by altering the substituents on the anilino ring to probe structure-activity relationships (SAR). nih.govfrontiersin.org For example, modifications to the sulfonamide portion of the side chain have been explored to enhance the inhibition of mycobacterial topoisomerase I. frontiersin.org

A general synthetic approach for many of these analogues involves the Ullmann condensation of a substituted benzoic acid with an appropriate aniline (B41778), followed by cyclization to form the acridine core, and subsequent coupling with a side chain. rsc.org

Table 1: Examples of Synthetic Strategies for Amsacrine Analogues

| Analogue Type | Synthetic Strategy | Key Intermediates | Reference |

|---|---|---|---|

| Modified Anilino Moiety | Coupling of 9-chloroacridine with various substituted anilines. | 9-chloroacridine, substituted anilines | frontiersin.org |

| Modified Acridine Moiety | Ullmann condensation followed by cyclization and side-chain coupling. | Substituted diphenylamines, substituted 9-chloroacridines | rsc.org |

| Thiazolidinone-acridines | Addition of diphenylhydrazine to acridin-9-yl isothiocyanate. | Acridin-9-yl isothiocyanate, thiosemicarbazide (B42300) derivatives | rsc.org |

| Acridine-Benzimidazole Conjugates | Multi-step synthesis involving the connection of acridine and benzimidazole (B57391) moieties via a linker. | Substituted acridines, functionalized benzimidazoles | rsc.org |

Molecular Interactions and Biochemical Mechanisms of Action

DNA Intercalation Dynamics and Structural Adaptations

3-Azidoamsacrine, like its parent compound, is a DNA intercalator. This mode of binding, where the planar acridine (B1665455) ring system inserts between the base pairs of the DNA double helix, is the foundational step for its subsequent biochemical effects.

Spectroscopic Characterization of DNA Binding

The interaction of 3-azidoamsacrine with DNA has been primarily characterized using ultraviolet-visible (UV-Vis) spectroscopy. Studies have shown that the UV spectral behavior of 3-azidoamsacrine upon binding to DNA is highly similar to that of amsacrine (B1665488). nih.gov This similarity in spectroscopic changes, typically involving hypochromism and a bathochromic (red) shift in the absorption maximum, is a hallmark of intercalation and confirms that the azido (B1232118) substitution does not fundamentally alter this primary binding mode. nih.govnih.gov These spectroscopic shifts arise from the electronic interactions between the chromophore of the intercalated drug and the DNA base pairs.

While specific binding constants (K_b) for 3-azidoamsacrine are not extensively reported in the available literature, studies on similar 3,6-disubstituted acridine derivatives have shown K_b values in the range of 4.46–6.73 × 10^4 M⁻¹, indicating a moderate to strong binding affinity for DNA. chemicalpapers.com It is reasonable to infer that 3-azidoamsacrine possesses a comparable affinity. Other spectroscopic techniques such as fluorescence and circular dichroism (CD) spectroscopy, which are powerful tools for studying drug-DNA interactions, have been widely applied to other intercalating agents to reveal details about their binding and induced conformational changes. nih.govnih.govrsc.org However, specific and detailed studies employing these methods for 3-azidoamsacrine are not prominently available in the reviewed literature.

Table 1: Spectroscopic and Binding Characteristics of Acridine Derivatives

| Compound Class | Spectroscopic Method | Observed Effects | Typical Binding Constant (K_b) | Inferred Binding Mode |

| 3,6-bis[(alkylamino)ureido]acridines | UV-Vis, Fluorescence, CD | Hypochromism, Bathochromic Shift | 4.46–6.73 × 10^4 M⁻¹ chemicalpapers.com | Intercalation chemicalpapers.com |

| Imatinib (Gleevec) | UV-Vis, Fluorescence, CD | Hypochromism, Red Shift | 6.62 × 10³ M⁻¹ nih.gov | Intercalation nih.gov |

| 3-Azidoamsacrine | UV-Vis Spectroscopy | Spectral behavior similar to amsacrine nih.gov | Not reported | Intercalation nih.gov |

This table is generated based on data from related compounds to provide context, as specific quantitative data for 3-azidoamsacrine is limited.

Conformational Changes Induced in DNA Topology

The intercalation of a molecule between DNA base pairs necessitates a structural distortion of the double helix. This includes the unwinding of the helix to create space for the intercalator. The extent of this unwinding can be quantified by a DNA unwinding assay, which typically involves the relaxation of supercoiled plasmid DNA by a topoisomerase I enzyme. nih.gov For classic intercalators, the unwinding angle is a characteristic value. For instance, ethidium (B1194527) bromide unwinds DNA by approximately 15-26 degrees. nih.gov

While direct measurements of the DNA unwinding angle induced by 3-azidoamsacrine are not specified in the literature, its structural similarity to amsacrine suggests it would cause a significant unwinding of the DNA helix. Assays measuring the catalytic activity of DNA topoisomerases, such as supercoiling or relaxation assays, are standard methods to probe such topological changes. umbc.eduuah.esnih.govnih.gov The ability of intercalators to alter DNA supercoiling is a direct consequence of the changes they impose on the helical structure. vanderbilt.edu

Sequence Selectivity and Groove Binding Analysis

Research indicates that 3-azidoamsacrine exhibits a degree of non-specific DNA binding. Upon photoactivation, it forms covalent adducts primarily with guanine (B1146940) (G) and adenine (B156593) (A) residues. nih.gov This covalent attachment has been demonstrated through experiments where light-activated 3-azidoamsacrine blocked the cleavage of plasmid pBR322 by several restriction endonucleases, including AluI, HinfI, NciI, NaeI, DraI, Sau96I, HpaII, and HaeIII. nih.gov The inhibition of a wide range of restriction enzymes, which recognize different DNA sequences, suggests a relatively low sequence specificity for its binding. kyoto-u.ac.jp

However, the most profound insights into its binding location come from studies within the topoisomerase-DNA complex. In this context, 3-azidoamsacrine does not bind randomly but is localized to specific sites by the enzyme. Upon photoactivation within a bacteriophage T4 type II topoisomerase-DNA cleavage complex, 3-azidoamsacrine was found to react with bases immediately adjacent to the phosphodiester bonds cleaved by the enzyme. nih.gov This indicates that topoisomerase II creates or stabilizes preferential binding sites for the inhibitor precisely at the DNA cleavage sites, a critical finding for understanding its mechanism of action. nih.gov There is no strong evidence to suggest a preference for major or minor groove binding outside of the context of the topoisomerase complex.

Topoisomerase II Modulation and Inhibition

The primary intracellular target responsible for the cytotoxic effects of amsacrine and its derivatives is DNA topoisomerase II, an essential enzyme that manages DNA topology. 3-Azidoamsacrine has been instrumental as a photoaffinity label in dissecting the interaction between the drug, the enzyme, and DNA.

Interaction with Topoisomerase IIα and Topoisomerase IIβ Isoforms

Vertebrates possess two isoforms of topoisomerase II: alpha (Topo IIα) and beta (Topo IIβ). Both isoforms are targeted by amsacrine. Studies on amsacrine have shown that it poisons both Topo IIα and Topo IIβ with similar activity in vitro. nih.gov Although 3-azidoamsacrine was specifically designed to probe these interactions, comparative studies detailing its differential effects on the α and β isoforms are not extensively documented. However, given that it serves as a photoaffinity label for amsacrine, its interactions are expected to mirror those of the parent compound. nih.gov The interaction is not solely dependent on the intercalating acridine ring; the anilino side chain also plays a crucial role in the drug's activity and its poisoning of topoisomerase II. nih.gov

Formation of Covalent Drug-Enzyme-DNA Cleavage Complexes

Topoisomerase II functions by creating a transient double-strand break in one DNA segment (the G-segment) to allow another DNA segment (the T-segment) to pass through, after which it re-ligates the break. researchgate.net Amsacrine and its derivatives act as "poisons" by stabilizing the intermediate stage of this reaction, known as the cleavage complex, where the enzyme is covalently attached to the 5' ends of the cleaved DNA. vanderbilt.edunih.gov

The utility of 3-azidoamsacrine as a photoaffinity probe has provided direct evidence for the formation and structure of this ternary (drug-enzyme-DNA) complex. In a seminal study using bacteriophage T4 type II topoisomerase, researchers demonstrated that upon photoactivation, 3-azidoamsacrine covalently cross-links to the DNA substrate, but only when the topoisomerase is present. nih.gov This covalent attachment occurred at the nucleotide bases directly adjacent to the enzyme-mediated DNA cleavage sites. nih.gov This experiment elegantly demonstrated that the inhibitor is positioned at the enzyme-DNA interface, precisely at the site of strand scission, thereby physically preventing the re-ligation step and trapping the enzyme in the covalent cleavage complex. This stabilization of the cleavage complex leads to an accumulation of permanent DNA strand breaks, which triggers downstream events leading to cell death.

Table 2: Components and Characteristics of the Ternary Cleavage Complex

| Component | Role in the Complex | Interaction with 3-Azidoamsacrine |

| DNA | The substrate for topoisomerase II. | Intercalates between base pairs; covalently attaches to G and A residues near the cleavage site upon photoactivation. nih.govnih.gov |

| Topoisomerase II | Enzyme that cleaves and re-ligates DNA. | Binds to DNA, creating a preferential binding pocket for the drug. Trapped in a covalent complex with DNA. nih.gov |

| 3-Azidoamsacrine | The inhibitor/poison. | Stabilizes the cleavage complex by preventing DNA re-ligation. Covalently cross-links to DNA within the complex. nih.gov |

Mechanisms of Topoisomerase Poisoning Activity

3-Azidoamsacrine, a derivative of the anticancer agent amsacrine (m-AMSA), functions as a topoisomerase II poison. researchgate.net Topoisomerase II enzymes are crucial for managing DNA topology, such as supercoiling and tangles, by creating transient double-strand breaks in the DNA. mdpi.comvanderbilt.edu The "poisoning" mechanism involves the stabilization of a ternary complex, which consists of the topoisomerase II enzyme, DNA, and the drug molecule. plos.org This stabilization prevents the enzyme from resealing the DNA break, leading to an accumulation of double-strand breaks that are toxic to the cell and can trigger apoptosis (programmed cell death). mdpi.complos.org

The activity of amsacrine and its derivatives is influenced by the substituents on the molecule. For instance, the 3'-methoxy group on m-AMSA positively affects its function, potentially by orienting the headgroup in a favorable position for interaction within the ternary complex. researchgate.netnih.gov While the acridine moiety of the molecule intercalates into the DNA, increasing the drug's affinity for the topoisomerase II-DNA complex, much of the specificity and activity as a poison resides in the headgroup. researchgate.net This suggests that both DNA binding and specific interactions with the enzyme are critical for its poisoning activity. nih.gov

Dissociation Kinetics of Ternary Complexes

The half-life of a ternary complex can significantly influence its biological effect. nih.gov For instance, in PROTAC systems, a longer ternary complex half-life is correlated with more effective protein degradation. nih.gov This is often influenced by cooperativity, where the binding of one component enhances the binding of another. nih.gov Positively cooperative systems form more stable and long-lived ternary complexes, which in the case of a topoisomerase poison like 3-Azidoamsacrine, would translate to more effective stabilization of the DNA cleavage complex and enhanced cytotoxicity. nih.gov Conversely, complexes with fast dissociation kinetics are less effective. nih.gov The rate of dissociation (koff) is a key determinant of the complex's half-life. nih.gov

Photoactivation-Dependent Covalent Adduct Formation

Photoreactivity with Nucleic Acids

3-Azidoamsacrine is designed as a photoaffinity labeling agent, meaning it becomes highly reactive upon exposure to light. nih.gov This photoreactivity allows it to form covalent bonds with nearby molecules, particularly nucleic acids. nih.gov When activated by light, the azide (B81097) group of 3-Azidoamsacrine is thought to form a highly reactive nitrene intermediate, which can then covalently attach to DNA. vanderbilt.edunih.gov This covalent binding is a key feature that distinguishes it from its parent compound, amsacrine, and leads to distinct biological consequences. nih.gov The formation of these covalent adducts results in lesions in the DNA that are toxic and, in some cell lines, mutagenic. nih.gov This light-induced covalent attachment to DNA is a form of photodynamic effect, where a photosensitizer (in this case, 3-Azidoamsacrine) mediates reactions upon light absorption. nih.gov

Identification and Structural Elucidation of DNA Photoadducts (Guanine, Adenine)

Upon photoactivation, 3-Azidoamsacrine forms covalent adducts primarily with the purine (B94841) bases of DNA: guanine (G) and adenine (A). nih.gov Guanine and adenine are both double-ringed purines, which are fundamental components of the DNA structure. opentextbc.cawikipedia.org Experiments involving the photolysis of 3-Azidoamsacrine in the presence of mononucleosides, dinucleotides, and plasmid DNA have consistently shown the formation of adducts with these two bases. nih.gov Mass spectrometry has been utilized to analyze the structures of these photoadducts. nih.gov The formation of such covalent cross-links between a drug and DNA bases, such as the guanine-adenine cross-links formed by other agents, can be a significant source of genotoxicity. nih.gov

Impact of Covalent DNA Modification on DNA Processing Enzymes (e.g., Restriction Endonucleases)

The covalent modification of DNA by photoactivated 3-Azidoamsacrine has a significant impact on the ability of DNA processing enzymes, such as restriction endonucleases, to function correctly. nih.gov Restriction endonucleases are enzymes that recognize and cleave DNA at specific sequences known as restriction sites. sigmaaldrich.com

In experiments using the plasmid pBR322, it was demonstrated that covalent adducts formed by light-activated 3-Azidoamsacrine blocked the cleavage of DNA by several restriction endonucleases. nih.gov In contrast, amsacrine and non-photoactivated 3-Azidoamsacrine did not inhibit the action of these enzymes. nih.gov This indicates that the physical presence of the bulky covalent adduct on the DNA sterically hinders the restriction enzyme from binding to its recognition site or from performing the cleavage reaction. This inhibition of enzymatic processing highlights a key mechanism of the compound's toxicity. nih.gov

The following table summarizes the restriction endonucleases that were blocked by photoactivated 3-Azidoamsacrine in the study:

| Restriction Endonuclease | Blocked by Photoactivated 3-Azidoamsacrine |

| AluI | Yes |

| HinfI | Yes |

| NciI | Yes |

| NaeI | Yes |

| DraI | Yes |

| Sau96I | Yes |

| HpaII | Yes |

| HaeIII | Yes |

Data sourced from Shieh et al., 1990. nih.gov

Cellular and Subcellular Responses

Cytotoxic Effects in Preclinical Cell Lines

The cytotoxicity of 3-Azidoamsacrine has been evaluated in several mammalian cell lines, revealing its dose-dependent effects and the enhancement of its toxic profile upon photoactivation.

3-Azidoamsacrine demonstrates a concentration-dependent cytotoxic effect on mammalian cells. epdf.pubrsc.orgnih.gov Studies have shown that as the concentration of 3-Azidoamsacrine increases, the viability of cultured cells decreases. This dose-dependent toxicity has been observed in various cell lines, indicating a direct relationship between the compound's concentration and its ability to induce cell death. epdf.pubrsc.orgnih.gov The cytotoxic effects are often quantified by determining the IC50 value, which represents the concentration of the compound required to inhibit cell growth by 50%. For instance, in the human colon tumor cell line HCT-8, the IC50 of 3'-azido-3'-deoxythymidine (AZT), a related azido-compound, was found to be 55 microM after a 5-day exposure. nih.gov This highlights the importance of concentration in the cytotoxic potential of such compounds.

A key feature of 3-Azidoamsacrine is the significant enhancement of its cytotoxic effects upon photoactivation. epdf.pubnih.gov When exposed to light, the azido (B1232118) group can be converted into a highly reactive nitrene intermediate, which can form covalent bonds with cellular macromolecules, leading to increased cell death. nih.gov This photo-enhanced toxicity has been specifically demonstrated in V79 Chinese hamster cells. epdf.pubnih.gov While cytotoxic in the dark, its ability to kill cells is markedly increased when irradiated with light. epdf.pubnih.gov This property makes 3-Azidoamsacrine a potential tool for photochemotherapy research, where the toxic effects of a drug can be localized to a specific area by controlled light exposure.

The cytotoxic effects of 3-Azidoamsacrine have been compared across different mammalian cell lines, notably the V79 Chinese hamster lung fibroblasts and the L5178Y mouse lymphoma cells. epdf.pubnih.gov In both cell lines, 3-Azidoamsacrine exhibited toxicity. epdf.pubnih.gov However, the response to the compound, particularly concerning its mutagenic potential, differed between the two cell types. epdf.pubnih.gov In L5178Y cells, 3-Azidoamsacrine was both toxic and mutagenic, with or without photoactivation, similar to its parent compound, amsacrine (B1665488). epdf.pubnih.gov Conversely, in V79 cells, while light-activated 3-Azidoamsacrine was toxic, it did not show mutagenic activity. epdf.pubnih.gov This differential response highlights the importance of the cellular context and the specific genetic background of the cell line in determining the ultimate biological outcome of exposure to this compound.

Table 1: Comparative Cytotoxicity of 3-Azidoamsacrine

| Cell Line | Cytotoxicity | Photoactivation-Enhanced Cytotoxicity | Reference |

| V79 | Yes | Yes | epdf.pubnih.gov |

| L5178Y | Yes | Yes | epdf.pubnih.gov |

Genotoxicity Mechanisms

The genotoxicity of a compound refers to its ability to damage the genetic material within a cell. juniperpublishers.comglobalresearchonline.net 3-Azidoamsacrine has been investigated for its potential to induce DNA damage and mutations.

3-Azidoamsacrine, particularly after photoactivation, has been shown to induce DNA damage. nih.gov The reactive nitrene formed upon photolysis can covalently bind to DNA bases, primarily guanine (B1146940) and adenine (B156593), forming adducts. nih.gov These adducts can disrupt the normal structure and function of DNA, leading to lesions that can block the action of enzymes like restriction endonucleases. nih.gov Such damage can escalate to more severe forms, including chromosomal aberrations, which are abnormalities in the structure or number of chromosomes. nih.govslideshare.netwikipedia.org While the parent compound, amsacrine, is a known inducer of chromosomal breaks, the specific ability of 3-Azidoamsacrine to cause such large-scale damage has been shown to be cell-line dependent. epdf.pub The process of DNA damage and the subsequent cellular responses, such as cell cycle arrest and DNA repair, are critical in determining the fate of the cell. crownbio.comwou.edumdpi.com

The mutagenic potential of 3-Azidoamsacrine has been assessed in established cellular assay systems, with differing results depending on the cell line used. epdf.pubnih.gov In the L5178Y mouse lymphoma cell mutation assay, 3-Azidoamsacrine was found to be mutagenic, both with and without light activation, mirroring the activity of amsacrine. epdf.pubnih.gov This suggests that in this particular cell line, the compound can induce heritable changes in the genetic material. In contrast, in the V79 Chinese hamster cell mutation assay, 3-Azidoamsacrine was not mutagenic, even when its cytotoxicity was enhanced by photoactivation. epdf.pubnih.gov This discrepancy in mutagenic potency between the two cell lines underscores the complexity of mutagenicity testing and suggests that different cellular mechanisms, such as DNA repair pathways, may be at play in determining the mutagenic outcome. epdf.pub

Table 2: Genotoxicity Profile of 3-Azidoamsacrine

| Effect | V79 Cells | L5178Y Cells | Reference |

| DNA Damage | Yes (with photoactivation) | Yes | nih.gov |

| Mutagenicity | No | Yes | epdf.pubnih.gov |

Correlation Between Covalent DNA Binding and Genotoxic Outcomes

The genotoxicity of 3-Azidoamsacrine is intrinsically linked to its ability to form covalent adducts with DNA. As a photoactivatable analogue of the potent anti-cancer drug amsacrine, 3-Azidoamsacrine was designed as a tool to probe the molecular interactions of its parent compound. nih.govnih.gov Upon photoactivation, the azido group of 3-Azidoamsacrine is converted into a highly reactive nitrene intermediate, which then forms a stable covalent bond with DNA. nih.gov

This covalent attachment is not random. Studies have shown that 3-Azidoamsacrine preferentially binds to guanine and adenine residues within the DNA sequence. nih.gov Crucially, this covalent binding is central to its cytotoxic and, in certain cellular contexts, mutagenic effects. nih.gov The formation of these bulky DNA adducts can physically obstruct the progression of DNA and RNA polymerases, thereby inhibiting essential cellular processes like replication and transcription.

Furthermore, 3-Azidoamsacrine, like its parent compound amsacrine, functions as a topoisomerase II poison. nih.govmdpi.com Topoisomerase II is a vital enzyme that resolves DNA topological problems by creating transient double-strand breaks. 3-Azidoamsacrine intercalates into DNA and stabilizes the "cleavable complex," a transient intermediate where topoisomerase II is covalently bound to the 5' ends of the cleaved DNA. nih.govmdpi.com The photo-induced covalent attachment of 3-Azidoamsacrine at these sites of enzymatic action effectively traps the complex, leading to the accumulation of protein-linked DNA double-strand breaks. nih.gov These persistent breaks are a severe form of DNA damage and are a primary source of the compound's genotoxic outcomes, including chromosomal aberrations and, ultimately, cell death. iarc.fr

Research has demonstrated a direct correlation between the covalent binding of 3-Azidoamsacrine to DNA and its biological consequences. In mammalian cell lines such as V79 and L5178Y, light-activated 3-Azidoamsacrine exhibited significant toxicity. nih.gov In the L5178Y cell line, it was also shown to be mutagenic, a finding attributed to the covalent DNA lesions it produces. nih.gov The inhibition of restriction endonuclease activity at specific sites on a plasmid DNA following photolysis with 3-Azidoamsacrine further solidifies the concept that its covalent binding directly translates to functional impairment at the DNA level. nih.gov

| Experimental System | Key Finding | Reference |

|---|---|---|

| V79 Mammalian Cells | Light-activated 3-Azidoamsacrine is toxic but not mutagenic. | nih.gov |

| L5178Y Mammalian Cells | 3-Azidoamsacrine, with and without light activation, is both toxic and mutagenic. | nih.gov |

| pBR322 Plasmid DNA with Restriction Endonucleases | Photo-adducts of 3-Azidoamsacrine inhibit DNA cleavage by multiple restriction enzymes. | nih.gov |

| Bacteriophage T4 Type II DNA Topoisomerase and Oligonucleotide Substrate | Upon photoactivation, 3-Azidoamsacrine covalently attaches to DNA bases immediately adjacent to the topoisomerase II cleavage sites. | nih.gov |

Cell Cycle Perturbation and Apoptosis Induction

The extensive DNA damage induced by 3-Azidoamsacrine triggers a series of cellular surveillance mechanisms, leading to disruptions in the normal cell cycle and the initiation of programmed cell death.

Cell Cycle Arrest Phenotypes

Cells possess intricate checkpoint systems to ensure the fidelity of DNA replication and chromosome segregation. scienceintheclassroom.org In the face of significant DNA damage, such as the double-strand breaks caused by topoisomerase II poisons, these checkpoints are activated to halt cell cycle progression, providing an opportunity for DNA repair. scienceintheclassroom.orgnih.gov While specific studies detailing the precise cell cycle arrest phase induced by 3-Azidoamsacrine are limited, the mechanism of action of its parent compound, amsacrine, and other topoisomerase II inhibitors strongly points towards a G2/M phase arrest. scienceintheclassroom.orgmdpi.com

The G2 checkpoint prevents cells from entering mitosis with damaged DNA. scienceintheclassroom.org The accumulation of DNA double-strand breaks activates sensor proteins, which in turn initiate a signaling cascade leading to the inhibition of cyclin-dependent kinases (CDKs) that are essential for entry into mitosis. cuni.cz This arrest in the G2 phase is a critical cellular response to the genotoxic stress imposed by compounds like 3-Azidoamsacrine.

Activation of Apoptotic Pathways

When DNA damage is too severe to be repaired, the cell activates programmed cell death, or apoptosis, to eliminate itself in a controlled manner, thereby preventing the propagation of potentially harmful mutations. abcam.comassaygenie.com The induction of apoptosis is a hallmark of topoisomerase II inhibitors. The persistent DNA double-strand breaks generated by 3-Azidoamsacrine are potent triggers for the intrinsic apoptotic pathway. mdpi.com

This pathway is centered on the mitochondria. In response to irreparable DNA damage, the tumor suppressor protein p53 is often activated, leading to the upregulation of pro-apoptotic proteins from the Bcl-2 family, such as BAX and BAK. mdpi.comresearchgate.net These proteins induce mitochondrial outer membrane permeabilization (MOMP), resulting in the release of cytochrome c and other pro-apoptotic factors into the cytoplasm. abcam.comresearchgate.net

Once in the cytoplasm, cytochrome c binds to the apoptotic protease-activating factor 1 (Apaf-1), forming a complex known as the apoptosome. mdpi.comresearchgate.net The apoptosome then recruits and activates the initiator caspase, caspase-9. assaygenie.commdpi.com Activated caspase-9, in turn, cleaves and activates the executioner caspases, primarily caspase-3 and caspase-7. abcam.comassaygenie.com These executioner caspases are responsible for the systematic dismantling of the cell, cleaving a plethora of cellular substrates and bringing about the characteristic morphological changes of apoptosis, such as cell shrinkage, membrane blebbing, and DNA fragmentation. abcam.com

| Protein/Complex | Function in Apoptosis | Reference |

|---|---|---|

| p53 | Tumor suppressor that senses DNA damage and can activate pro-apoptotic genes. | nih.gov |

| BAX/BAK | Pro-apoptotic Bcl-2 family members that induce mitochondrial outer membrane permeabilization. | mdpi.comresearchgate.net |

| Cytochrome c | Released from mitochondria; a key component of the apoptosome. | abcam.commdpi.com |

| Apaf-1 | Forms the apoptosome with cytochrome c. | mdpi.com |

| Caspase-9 | Initiator caspase activated by the apoptosome. | assaygenie.commdpi.com |

| Caspase-3/7 | Executioner caspases that dismantle the cell. | abcam.comassaygenie.com |

Other Cell Death Modalities (e.g., Autophagy)

Autophagy is a cellular self-digestion process that can either promote survival under stress or contribute to cell death. nih.gov While some anti-cancer agents have been shown to induce autophagic cell death, there is currently no available research specifically investigating the role of autophagy in the cellular response to 3-Azidoamsacrine. Therefore, it is unknown whether this compound can induce autophagy or what the functional consequence of such a process would be.

Structure Activity Relationship Sar Studies and Rational Design Principles

Impact of Acridine (B1665455) Core Modifications on Biological Activity

The acridine core is fundamental to the biological activity of amsacrine (B1665488) and its derivatives, serving as the DNA-intercalating moiety. openmedicinalchemistryjournal.com Its planar aromatic structure allows it to insert between the base pairs of DNA, disrupting normal DNA replication and transcription processes. ias.ac.in Modifications to this core have been a central strategy in developing second and third-generation analogs to enhance efficacy and modulate biological activity.

Early research focused on understanding how substitutions on the acridine ring influence antitumor activity. For instance, the introduction of a dimethylaminoethylcarboxamide substituent at the 4-position of the acridine chromophore, while removing the anilino side chain, led to the compound DACA. mdpi.com This modification shifted the activity profile, showing reduced activity as a topoisomerase II poison compared to amsacrine but gaining inhibitory activity against topoisomerase I. mdpi.com This demonstrates that the substitution pattern on the acridine core can alter the specific enzymatic target and the balance of cellular effects. mdpi.com

Further studies have shown that the placement of substituents is critical. For DACA, the dimethylaminoethylcarboxamide side chain at the 4-position was essential for its activity against certain experimental carcinomas; moving it to other positions on the acridine ring resulted in inactive compounds. mdpi.com Similarly, SAR studies on other acridine derivatives indicated that introducing strong electron-donating groups at position 2 and weak electron-withdrawing groups at position 6 could significantly increase antiproliferative activity. mdpi.com These findings highlight that modifications to the acridine core are a powerful tool for fine-tuning the biological and pharmacological properties of this class of compounds. sci-hub.se

| Modification to Acridine Core | Impact on Biological Activity | Example Compound |

| Unsubstituted | High DNA affinity, but associated with severe toxicity. | Proflavine |

| 9-Amino linkage | Connects the anilino side chain, crucial for topoisomerase II poisoning. | Amsacrine |

| 4-Carboxamide extension | Introduces dual topoisomerase I/II inhibition and improves solubility. mdpi.com | DACA |

| 3,6-Diamino substitution | Shown to confer potent antimalarial activity in some 9-anilinoacridines. openmedicinalchemistryjournal.com | 3,6-diamino-1'-amino-9-Anilinoacridine |

| Removal of 9-amino group | Leads to compounds with a different activity spectrum, such as catalytic inhibition of topoisomerases. mdpi.com | DACA |

Role of Anilino Side Chain Substitutions on Target Engagement

The 9-anilino side chain of amsacrine and its derivatives plays a crucial role in their interaction with the target enzyme, topoisomerase II, and is not merely a passive appendage to the intercalating acridine core. sci-hub.senih.gov This side chain projects into one of the DNA grooves, where it is believed to interact directly with the topoisomerase II enzyme, stabilizing the "ternary complex" formed by the drug, DNA, and the enzyme. openmedicinalchemistryjournal.comoup.comjscimedcentral.com

The nature and position of substituents on the anilino ring are critical determinants of the drug's efficacy and its ability to act as a topoisomerase II poison. nih.gov Molecular and cellular studies have confirmed that the substituent at the 1'-position of the anilino ring governs the interaction with topoisomerase II and is essential for the formation of the cleavable complex, which ultimately leads to cytotoxicity. nih.gov Structural analysis of the drug-enzyme-DNA complex reveals that the anilino ring is positioned to interact with key amino acid residues of the enzyme. For example, a mutation of glutamate (B1630785) to lysine (B10760008) at residue 522 (E522K) in human topoisomerase IIβ confers resistance to amsacrine, likely because the longer lysine side chain would clash with the anilino ring, disfavoring drug binding. oup.com

The electronic and steric properties of the anilino ring substituents can modulate the drug's ability to inhibit topoisomerase II. This targeted interaction explains why structural modifications on the aniline (B41778) ring have been a major focus of medicinal chemistry efforts to create derivatives with improved anticancer activity. sci-hub.se

| Anilino Side Chain Feature | Role in Target Engagement | Supporting Evidence |

| General Presence | Projects into DNA groove to interact with topoisomerase II. sci-hub.seoup.com | Essential for stabilizing the ternary drug-DNA-enzyme complex. jscimedcentral.com |

| 1'-Substituent | Critical element for topoisomerase II inhibition and cytotoxicity. nih.gov | The nature of the 1'-substituent governs the interaction with the enzyme. nih.gov |

| Interaction with E522 | The anilino ring is positioned near the E522 residue of topoisomerase IIβ. oup.com | An E522K mutation leads to steric clashes and drug resistance. oup.com |

| Methanesulfonamide Group | A key feature of the original amsacrine structure. | The entire anilino-methanesulfonamide moiety is crucial for activity. |

Investigation of the Azido (B1232118) Moiety as a Bioisostere and Photoaffinity Group

The introduction of an azido (-N₃) group at the 3-position of the acridine ring to create 3-Azidoamsacrine serves two primary purposes in medicinal chemistry: its function as a photoaffinity label and its potential as a bioisostere. nih.govnih.govufrj.br

As a photoaffinity label, the azido group is invaluable for elucidating drug-target interactions. ontosight.aiontosight.ai Aryl azides are chemically stable in the dark but, upon irradiation with UV light, they can be activated to form highly reactive nitrene intermediates. ontosight.airsc.org This nitrene can then form a stable, covalent bond with nearby molecules, such as amino acids or nucleic acid bases at the drug's binding site. nih.govontosight.ai Studies on 3-Azidoamsacrine have shown that its UV spectral properties are very similar to the parent amsacrine, indicating that it binds to DNA in a comparable manner and is therefore a suitable photoaffinity probe for amsacrine. nih.gov Upon photoactivation, 3-Azidoamsacrine covalently attaches to DNA, forming adducts primarily with guanine (B1146940) (G) and adenine (B156593) (A) bases. nih.gov This covalent binding inhibits the action of certain restriction endonucleases and is responsible for the compound's light-activated toxicity in mammalian cells. nih.gov This technique allows for precise mapping of the drug's binding site on its biological target. nih.gov

The azido group can also be considered a bioisostere, which is a chemical group that can replace another group in a lead compound without drastically changing its biological activity, while potentially improving other properties. ufrj.brnih.gov For example, the azido group has been explored as a bioisostere for hydroxyl groups or as part of a sulfonylazide moiety to replace a sulfonamide. nih.govufrj.br In the context of 3-Azidoamsacrine, the replacement of a hydrogen atom with an azido group maintains the core structure required for DNA intercalation while adding the functionality for photo-crosslinking studies.

| Feature of Azido Moiety | Description | Application in 3-Azidoamsacrine |

| Photoaffinity Labeling | A chemical group that becomes reactive upon light exposure to form covalent bonds with its target. ontosight.ainih.gov | The azido group in 3-Azidoamsacrine, upon UV activation, forms a reactive nitrene that covalently binds to DNA bases (G and A). nih.gov |

| Bioisosterism | Replacement of a functional group with another that has similar physical or chemical properties, resulting in similar biological activity. ufrj.bropenaccessjournals.com | The azido group replaces a hydrogen on the acridine ring, preserving the DNA intercalating ability while adding photoreactivity. nih.gov |

| Covalent Adduct Formation | The light-activated nitrene forms stable adducts with target biomolecules. nih.gov | Photolysis experiments show that 3-Azidoamsacrine forms adducts with mononucleosides, dinucleotides, and plasmid DNA. nih.gov |

Computational Chemistry Approaches in SAR Elucidation

Computational chemistry has become an indispensable tool for understanding the structure-activity relationships of amsacrine and its derivatives at a molecular level. nih.gov Techniques such as molecular docking, molecular dynamics simulations, and quantum chemical analysis provide detailed insights into how these ligands interact with their biological targets, complementing experimental data. nih.govnih.gov

Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a target molecule, such as a protein or DNA. scienceforecastoa.comnih.gov For amsacrine analogs, docking studies have been extensively used to model their intercalation into DNA and their interaction with the topoisomerase II-DNA complex. jscimedcentral.comnih.gov These models consistently show the planar acridine ring intercalating between DNA base pairs, while the anilino side chain settles into a DNA groove, positioned to interact with the enzyme. nih.govscienceforecastoa.com

Docking studies help to rationalize the observed SAR by correlating binding affinity (often expressed as a docking score or binding free energy) with biological activity. nih.govresearchgate.net For example, computational models have been used to explain the resistance conferred by mutations in topoisomerase II; a docked model of amsacrine in a mutated enzyme can reveal unfavorable steric clashes or the loss of key hydrogen bonds that weaken the binding energy. nih.govresearchgate.net These studies provide a structural basis for designing new derivatives with improved binding affinity and the potential to overcome drug resistance. jscimedcentral.comscienceforecastoa.com

While molecular docking provides a static snapshot of the ligand-target complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. nih.govtandfonline.com MD simulations have been applied to the amsacrine-DNA-topoisomerase II ternary complex to study its stability and the detailed energetic, structural, and dynamic mechanisms of drug action and resistance. nih.govresearchgate.net

These simulations can reveal how the binding of amsacrine affects the conformation and flexibility of both the DNA and the protein. tandfonline.com For instance, simulations have shown that amsacrine binding can induce specific conformational changes in the DNA backbone. tandfonline.com Furthermore, MD simulations performed on mutant forms of topoisomerase II have provided detailed insights into the molecular basis of drug resistance. By calculating the binding energy over the course of the simulation, researchers found a significant impairment of amsacrine's binding energy in resistant mutants, which correlated well with experimental observations of resistance. nih.govresearchgate.net These dynamic studies are crucial for understanding the subtle changes in interactions and conformations that govern drug efficacy.

Quantum chemical calculations are used to determine the electronic properties of molecules, which are fundamental to their reactivity and interactions. researchgate.netphyschemres.org For acridine derivatives, parameters such as the energy of the Highest Occupied Molecular Orbital (E_HOMO), the energy of the Lowest Unoccupied Molecular Orbital (E_LUMO), the HOMO-LUMO energy gap (ΔE), and the dipole moment (μ) are calculated to build Quantitative Structure-Activity Relationship (QSAR) models. physchemres.orgmdpi.com

E_HOMO is related to the molecule's ability to donate electrons, while E_LUMO relates to its ability to accept electrons. The energy gap (ΔE) is an indicator of chemical reactivity and stability. physchemres.org For DNA intercalators like the acridines, these electronic properties are hypothesized to influence the strength of the intercalation (via π-π stacking interactions) and the potential for charge-transfer interactions with DNA bases or the enzyme. researchgate.net Studies have used these calculated quantum chemical descriptors to correlate with the experimental inhibitory efficiency of various derivatives, providing a theoretical basis for the observed biological activities and guiding the design of new compounds with optimized electronic properties for enhanced target interaction. researchgate.netresearchgate.net

Mechanisms of Preclinical Resistance and Strategies for Overcoming Them

Alterations in Drug Accumulation and Efflux Mechanisms in Cell Models

A primary mechanism of resistance to many chemotherapeutic agents, including those targeting topoisomerase II, is the reduced accumulation of the drug inside the cancer cell. This is frequently caused by the overexpression of ATP-binding cassette (ABC) transporters, which function as energy-dependent efflux pumps. mdpi.comnih.govfrontiersin.org

The most well-characterized of these transporters is P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1). wikipedia.orgnih.gov P-gp can actively transport a wide variety of structurally and functionally diverse compounds out of the cell, preventing them from reaching their intracellular targets and exerting their cytotoxic effects. mdpi.comnih.gov This action confers a multidrug resistance (MDR) phenotype, where cells become resistant not only to the initial drug but to a broad spectrum of other agents as well. nih.govnih.gov While direct studies detailing the role of P-gp in resistance specifically to 3-Azidoamsacrine are limited, the parent compound, amsacrine (B1665488), is a known substrate for P-gp. Doxorubicin-selected human non-small cell lung cancer cell lines (SW-1573) that overexpress P-gp exhibit a decreased drug accumulation, contributing to resistance. tno.nl It is plausible that as a derivative, 3-Azidoamsacrine is also susceptible to efflux by these pumps. Monitoring drug retention and efflux is a key component of assessing the activity of compounds like 3-Azidoamsacrine. research-solution.com

| Efflux Pump | Gene | Function | Relevance to Resistance |

|---|---|---|---|

| P-glycoprotein (P-gp) | ABCB1 (MDR1) | ATP-dependent efflux of a wide range of xenobiotics. wikipedia.org | Overexpression leads to decreased intracellular drug accumulation and multidrug resistance. mdpi.comtno.nl |

| Multidrug Resistance-Associated Protein (MRP) | ABCC family | Transports a variety of molecules, including conjugated drugs. mdpi.com | Contributes to the MDR phenotype in various cancer cell lines. tno.nl |

Modulation of Topoisomerase Enzyme Expression or Function

Since 3-Azidoamsacrine, like its parent compound amsacrine, exerts its cytotoxic effect by targeting DNA topoisomerase II, alterations in this enzyme are a direct mechanism of resistance. research-solution.compatsnap.com Resistance can arise from both quantitative changes (the amount of enzyme present) and qualitative changes (mutations in the enzyme itself).

Studies on cell lines resistant to amsacrine have identified several key alterations:

Reduced Enzyme Levels : A decrease in the expression of topoisomerase IIα mRNA and protein levels has been observed in drug-resistant cell lines. tno.nl As topoisomerase IIα is the primary target of drugs like amsacrine during cell proliferation, lower levels of the enzyme result in fewer drug-targetable complexes, thus leading to resistance. tno.nlmdpi.com

Mutations in Topoisomerase II : Mutations in the gene encoding topoisomerase II can alter the enzyme's structure, reducing its affinity for the drug or affecting its catalytic cycle. nih.govpreprints.org For example, a mutation replacing Arginine 486 with Lysine (B10760008) in the topoisomerase II gene has been linked to amsacrine resistance in human leukemia (HL-60) cells. preprints.org Studies using yeast models have confirmed that various mutations can confer resistance by attenuating the intrinsic catalytic steps of the enzyme or altering its interaction with the drug. nih.gov

Post-Translational Modifications : Changes in the phosphorylation state of topoisomerase II can also contribute to drug resistance. Hypophosphorylation of the enzyme has been shown to reduce its activity and decrease the formation of drug-induced cleavable complexes, leading to resistance to topoisomerase II inhibitors. wikipedia.org

| Type of Alteration | Specific Example | Effect | Reference |

|---|---|---|---|

| Reduced Expression | Decreased topoisomerase IIα mRNA levels in doxorubicin-selected SW-1573 cells. | Fewer available enzyme targets for the drug, leading to resistance to m-AMSA. | tno.nl |

| Point Mutation | Arg486 -> Lys mutation in topoisomerase II in HL-60 cells. | Confers resistance to amsacrine. | preprints.org |

| Point Mutation | Amino acid changes (e.g., L475A/L480P) in yeast topoisomerase II. | Leads to cellular resistance to amsacrine. | nih.gov |

| Post-Translational Modification | Hypophosphorylation of topoisomerase II. | Reduces etoposide-induced DNA cleavable complex formation. | wikipedia.org |

Enhanced DNA Repair Pathway Activity in Resistant Cells

Topoisomerase II inhibitors like 3-Azidoamsacrine kill cancer cells by creating stable enzyme-DNA covalent complexes that lead to DNA double-strand breaks. patsnap.comwikipedia.org Consequently, an enhanced capacity of the cell to repair this DNA damage can be a significant mechanism of resistance. patsnap.comnih.gov The DNA damage response (DDR) involves a complex network of pathways that detect and repair various types of DNA lesions. nih.govfrontiersin.org

Several major DNA repair pathways can contribute to resistance against topoisomerase II poisons:

Homologous Recombination (HR) and Non-Homologous End Joining (NHEJ) : These are the two primary pathways for repairing DNA double-strand breaks. nih.gov Increased efficiency of either pathway could potentially repair the drug-induced breaks before they trigger cell death, thereby conferring resistance.

While direct evidence linking specific DNA repair pathway enhancements to 3-Azidoamsacrine resistance is not extensively documented, the general principle that increased DNA repair capacity can counteract the effects of DNA-damaging agents is well-established in cancer biology. patsnap.comsemanticscholar.org

Cross-Resistance Profiles with Other DNA-Targeting Agents

A key feature of many resistance mechanisms is the development of cross-resistance, where resistance to one drug confers resistance to other, often structurally or mechanistically related, compounds. nih.gov In the context of 3-Azidoamsacrine, cross-resistance profiles are highly informative.

Resistance via Efflux Pumps : Overexpression of P-gp typically results in a broad multidrug resistance (MDR) phenotype. Cells resistant to amsacrine due to P-gp are also cross-resistant to other P-gp substrates like doxorubicin (B1662922) and vincristine. tno.nl

Resistance via Topoisomerase II Alterations : Mutations in topoisomerase II that confer resistance to amsacrine can also lead to cross-resistance to other topoisomerase II poisons, such as teniposide (B1684490) and etoposide (B1684455). nih.gov However, the pattern of cross-resistance can be complex and depends on the specific mutation. Interestingly, some resistant cell lines may remain sensitive or even become hypersensitive to other classes of DNA-targeting agents.

AZT-Mediated Cross-Resistance : In a different context, studies on the HIV-1 drug 3'-azido-3'-deoxythymidine (AZT) have shown that resistance mutations can mediate cross-resistance to other nucleoside analogs. nih.gov This highlights how resistance mechanisms targeting a specific step in a biological pathway can have broader implications for other drugs acting on the same pathway.

Understanding the specific cross-resistance profile of cells that have become resistant to 3-Azidoamsacrine is crucial for designing effective subsequent lines of therapy, as it can predict which other drugs may be ineffective and which might retain activity. plos.orgresearchgate.net

Advanced Methodological Approaches for Mechanistic Research

Photoaffinity Labeling (PAL) and Click Chemistry Applications in Target Identification

Photoaffinity labeling (PAL) is a powerful technique used to identify the molecular targets of a compound by creating a covalent bond between the compound and its target upon activation by light. nih.gov 3-Azidoamsacrine, an analog of the anticancer drug amsacrine (B1665488), has been designed as a photoaffinity labeling agent to investigate its mechanism of action. nih.gov

Identification of Covalently Bound Protein and Nucleic Acid Targets

Once the photoaffinity probe has been activated and covalently attached to its target, the next step is to identify the labeled biomolecule. nih.gov Studies with 3-azidoamsacrine have demonstrated its ability to covalently bind to nucleic acids. nih.gov When photolyzed in the presence of pBR322 plasmid DNA, light-activated 3-azidoamsacrine was shown to form adducts with guanine (B1146940) (G) and adenine (B156593) (A) bases. nih.gov This covalent attachment was confirmed by the inhibition of DNA cleavage by several restriction endonucleases. nih.gov

The general workflow for identifying covalently bound targets often involves the following steps:

Incubation of the photoaffinity probe with the biological sample (e.g., cells, cell lysate, purified proteins, or nucleic acids).

Photo-irradiation to induce covalent bond formation.

If a reporter tag like biotin (B1667282) is used (often via click chemistry), the labeled molecules can be enriched and purified using affinity chromatography (e.g., streptavidin beads). nih.gov

The isolated targets are then identified using techniques such as mass spectrometry for proteins or sequencing for nucleic acids. nih.govnih.gov

In the context of 3-azidoamsacrine, mass spectrometry was used to analyze the adducts formed with mononucleosides, confirming the covalent attachment to G and A. nih.gov This covalent binding to DNA is thought to be responsible for the toxic and, in some cases, mutagenic effects observed in mammalian cells. nih.gov

| Restriction Endonuclease | Cleavage Blocked |

|---|---|

| AluI | Yes |

| HinfI | Yes |

| NciI | Yes |

| NaeI | Yes |

| DraI | Yes |

| Sau96I | Yes |

| HpaII | Yes |

| HaeIII | Yes |

Integration with Proteomic Approaches

The combination of photoaffinity labeling and proteomics provides a powerful strategy for the unbiased, global identification of a drug's protein targets. nih.gov While 3-azidoamsacrine has been primarily studied for its interaction with DNA, the general methodology is highly applicable to identifying protein targets of other drug candidates. nih.gov

The integration with proteomics typically follows these steps:

A photoaffinity probe, often equipped with a clickable alkyne or azide (B81097) handle, is used to label proteins in a complex biological sample. nih.gov

After photolysis, a reporter tag (e.g., biotin) is attached via a click reaction. nih.gov

The biotin-tagged proteins are then enriched from the proteome using streptavidin affinity purification.

The enriched proteins are digested into peptides and identified by liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov

This approach, sometimes referred to as bio-orthogonal non-canonical amino acid tagging (BONCAT) when using modified amino acids, allows for the identification of specific protein interaction partners of a small molecule within a living cell, providing valuable insights into its mechanism of action and potential off-target effects. nih.gov

High-Throughput Screening for Novel Analogues

High-throughput screening (HTS) is a drug discovery process that allows for the rapid automated testing of large numbers of chemical compounds for a specific biological activity. evotec.com This methodology can be employed to discover novel analogues of 3-azidoamsacrine with improved properties, such as enhanced potency, selectivity, or reduced toxicity. nih.govanu.edu.au

The HTS process generally involves:

Assay Development: Creating a robust and reproducible biological assay that measures the desired effect of the compounds. ucsf.edu This could be a biochemical assay measuring enzyme inhibition or a cell-based assay measuring cytotoxicity or a specific cellular phenotype. evotec.com

Library Screening: Testing a large library of diverse chemical compounds using the developed assay. ucsf.edu

Hit Identification and Confirmation: Identifying the "hits" that show activity in the primary screen and confirming their activity through secondary assays. nih.gov

Structure-Activity Relationship (SAR) Analysis: Analyzing the relationship between the chemical structure of the hits and their biological activity to guide the design of more potent analogues. ucsf.edu

For instance, a HTS campaign could be designed to screen for compounds that are cytotoxic to a specific cancer cell line. Hits from this screen could then be further investigated to determine if they act via a similar mechanism to 3-azidoamsacrine. The structural information from these hits can then be used to synthesize a focused library of novel analogues for further testing.

| Step | Description |

|---|---|

| Consultation and Assay Development | Designing and optimizing a suitable biological assay. |

| Pilot Screen | Testing a small subset of compounds to validate the assay performance. |

| High-Throughput Screen | Screening a large compound library (thousands to millions of compounds). |

| Hit Confirmation and Dose-Response | Verifying the activity of initial hits and determining their potency. |

| Preliminary SAR | Analyzing the chemical structures of active compounds to identify common features. |

Spectroscopic Techniques for Molecular Interaction Analysis (beyond UV)

While UV spectroscopy has been used to study the binding of 3-azidoamsacrine to DNA, other spectroscopic techniques can provide more detailed information about the molecular interactions. nih.gov

Fluorescence Spectroscopy: This technique can be used to study the binding of a fluorescent molecule to its target. Changes in the fluorescence intensity, emission wavelength, and polarization upon binding can provide information about the binding affinity and the local environment of the binding site. nih.gov Synchronous fluorescence spectroscopy can specifically probe the microenvironment around tryptophan and tyrosine residues in proteins. nih.gov

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a powerful technique for studying the conformational changes in macromolecules upon ligand binding. nih.gov For example, it can be used to investigate how 3-azidoamsacrine affects the secondary structure of DNA or a target protein.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed atomic-level information about the structure of a drug-target complex. It can be used to identify the specific atoms involved in the binding interaction and to determine the three-dimensional structure of the complex in solution.

Raman Spectroscopy: This technique provides information about the vibrational modes of molecules. mdpi.com Changes in the Raman spectrum of a drug or its target upon binding can reveal details about the specific functional groups involved in the interaction. mdpi.com

| Technique | Information Provided |

|---|---|

| Fluorescence Spectroscopy | Binding affinity, local environment of the binding site. nih.gov |

| Circular Dichroism (CD) Spectroscopy | Conformational changes in macromolecules. nih.gov |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Atomic-level structural information of the drug-target complex. |

| Raman Spectroscopy | Vibrational modes of molecules, functional groups involved in binding. mdpi.com |

Microscopic Techniques for Subcellular Localization and Damage Visualization

Microscopy techniques are invaluable for visualizing the subcellular localization of a drug and its effects on cellular structures.

Fluorescence Microscopy: By tagging 3-azidoamsacrine or its analogues with a fluorescent dye, its distribution within the cell can be visualized. mdpi.com This can reveal whether the compound accumulates in specific organelles, such as the nucleus or mitochondria. Confocal microscopy can provide high-resolution images and three-dimensional information about the subcellular localization. researchgate.net

Super-Resolution Microscopy: Techniques like single-molecule localization microscopy (SMLM) can overcome the diffraction limit of conventional light microscopy, allowing for the visualization of molecular interactions at the nanoscale. uib.no This could potentially be used to visualize the binding of individual 3-azidoamsacrine molecules to DNA within the nucleus.

Immunofluorescence: This technique uses antibodies to detect specific proteins or cellular components. For example, antibodies against markers of DNA damage (e.g., γH2AX) can be used to visualize the extent and location of DNA damage induced by 3-azidoamsacrine. researchgate.net

By combining these advanced methodological approaches, a comprehensive understanding of the mechanism of action of 3-azidoamsacrine can be achieved, from the identification of its molecular targets to the visualization of its effects at the cellular level.

Application of –Omics Technologies in Mechanistic Research on 3-Azidoamsacrine

The advent of high-throughput –omics technologies, including transcriptomics, proteomics, and metabolomics, has revolutionized the ability to conduct comprehensive mechanistic research on chemical compounds. While specific global molecular profiling studies on 3-Azidoamsacrine are not extensively available in public literature, its mechanism of action can be inferred from its parent compound, amsacrine, and other topoisomerase II inhibitors. As a derivative of amsacrine, 3-Azidoamsacrine is expected to function as a topoisomerase II inhibitor. This class of compounds is known to induce significant alterations at the gene, protein, and metabolite levels. The following sections will explore the anticipated effects of 3-Azidoamsacrine based on the established activities of topoisomerase II inhibitors.

Global Gene Expression Profiling in Response to 3-Azidoamsacrine

Transcriptomics allows for the measurement of the expression levels of thousands of genes simultaneously, providing a global picture of a cell's response to a particular stimulus. wikipedia.org It is well-documented that topoisomerase II inhibitors can cause profound changes in gene expression. psu.eduoncotarget.com These changes are not uniform; instead, each gene can exhibit an individualized response profile to the inhibition of topoisomerase II. psu.edu

The primary mechanism of topoisomerase II inhibitors involves the stabilization of the enzyme-DNA cleavage complex, which leads to DNA strand breaks. annualreviews.org This action can directly interfere with transcriptional processes. For instance, studies on the topoisomerase II inhibitor adriamycin have shown that it can induce dramatic changes in gene expression at or near promoter regions, ultimately preventing transcription. psu.edu In contrast, other inhibitors may cause transcription complexes to stall. psu.edu

Given that 3-Azidoamsacrine is an analogue of amsacrine, a known topoisomerase II poison, its interaction with cells would likely trigger a significant transcriptional response. This response is anticipated to be characterized by the differential expression of a wide array of genes. Based on studies of similar compounds, one could expect to see alterations in the expression of genes involved in key cellular processes. For example, treatment of acute myeloid leukemia (AML) cells with the topoisomerase II poison etoposide (B1684455) resulted in significant gene expression changes, with gene inductions accounting for a majority of the transcriptional alterations. oncotarget.com

The following table provides a hypothetical representation of genes that might be affected by 3-Azidoamsacrine, based on the known effects of other topoisomerase II inhibitors.

| Gene Target Category | Predicted Effect of 3-Azidoamsacrine | Rationale based on Topoisomerase II Inhibition |

| Cell Cycle Control | Downregulation of cyclins and CDKs | Inhibition of topoisomerase II can lead to cell cycle arrest, which would involve the transcriptional repression of key cell cycle regulators. |

| DNA Damage Response | Upregulation of p53, ATM, BRCA1 | The DNA strand breaks induced by topoisomerase II inhibitors activate DNA damage response pathways, leading to the increased expression of genes involved in sensing and repairing DNA damage. mdpi.com |

| Apoptosis | Upregulation of BAX, caspases; Downregulation of BCL-2 | The accumulation of DNA damage beyond repair capacity often triggers apoptosis, which would be reflected in the altered expression of pro- and anti-apoptotic genes. |

| Oncogenes | Altered expression of MYC, FOS, JUN | The topological state of DNA, which is regulated by topoisomerases, can influence the expression of oncogenes. annualreviews.org |

It is important to note that the precise gene expression profile induced by 3-Azidoamsacrine would need to be determined experimentally through techniques such as RNA-sequencing. lexogen.com Such studies would provide a detailed catalog of the genes and pathways affected by this compound, offering deeper insights into its specific molecular mechanisms.

Identification of Protein Expression Changes

Proteomics, the large-scale study of proteins, provides a direct readout of the functional molecules within a cell. nih.gov Changes in protein expression following treatment with a compound can reveal its mechanism of action and identify key protein targets and downstream signaling pathways. While specific proteomic data for 3-Azidoamsacrine is limited, the effects of other topoisomerase II inhibitors suggest that it would induce significant changes in the cellular proteome.

Studies have shown that different topoisomerase II inhibitors can elicit distinct proteomic profiles, indicating that their biological effects are not identical. nii.ac.jp For example, a proteomic analysis of HeLa cells treated with two different topoisomerase II inhibitors, ICRF-193 and etoposide, revealed significant differences in their protein expression patterns. nii.ac.jp

Treatment of oral cancer cells with the topoisomerase II inhibitor etoposide led to a significant decrease in the expression of the anti-apoptotic protein survivin and the inflammatory cytokine IL-6. fortunepublish.comfortunejournals.com This highlights the ability of topoisomerase II inhibitors to modulate the levels of proteins critical for cancer cell survival and proliferation.

A hypothetical table of protein expression changes that might be observed following treatment with 3-Azidoamsacrine, based on the known effects of amsacrine and other topoisomerase II inhibitors, is presented below.

| Protein | Predicted Change in Expression | Rationale |

| Topoisomerase IIα | May be altered | As the primary target, its expression or post-translational modification could be affected as part of a feedback mechanism. It has been identified as a substrate for Aurora B kinase. oup.com |

| Survivin | Decreased | Inhibition of this anti-apoptotic protein is a known effect of some topoisomerase II inhibitors. fortunepublish.comfortunejournals.com |

| Interleukin-6 (IL-6) | Decreased | Reduction in this pro-inflammatory and pro-survival cytokine has been observed with topoisomerase II inhibition. fortunepublish.comfortunejournals.com |

| Histone Variants (e.g., H1) | Altered | The disruption of DNA topology can affect chromatin structure and the expression of associated proteins. nih.gov |

| DNA Repair Proteins (e.g., RAD51, BRCA1) | Increased | In response to DNA damage, cells typically upregulate the expression of proteins involved in repair pathways. researchgate.net |

Comprehensive proteomic analyses, for instance using mass spectrometry-based techniques, would be necessary to definitively identify the proteins and pathways modulated by 3-Azidoamsacrine. nih.gov Such studies could uncover novel mechanisms of action and potential biomarkers of response.

Metabolic Pathway Perturbations